![molecular formula C20H14N2O B5858802 N-(2-cyanophenyl)-2-biphenylcarboxamide](/img/structure/B5858802.png)
N-(2-cyanophenyl)-2-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-biphenylcarboxamide, commonly known as ODM-201, is a nonsteroidal androgen receptor antagonist. It is a promising drug candidate for the treatment of prostate cancer, and it has undergone preclinical and clinical studies.
Wirkmechanismus
ODM-201 works by binding to the androgen receptor, a protein that plays a key role in the growth and development of prostate cancer. By binding to the receptor, ODM-201 blocks the action of androgens, hormones that stimulate the growth of prostate cancer cells. This leads to the inhibition of cell growth and the reduction of PSA levels.
Biochemical and Physiological Effects
ODM-201 has been shown to have a favorable safety and tolerability profile in both preclinical and clinical studies. It has minimal side effects and does not cause the feminization of men, a common side effect of other antiandrogen drugs. ODM-201 has also been shown to have a low potential for drug-drug interactions, making it a suitable candidate for use in combination therapies.
Vorteile Und Einschränkungen Für Laborexperimente
ODM-201 has several advantages for lab experiments. It has a high potency and selectivity for the androgen receptor, which makes it a useful tool for studying the role of the receptor in prostate cancer. ODM-201 is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, ODM-201 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. Additionally, ODM-201 has a relatively short half-life, which can limit its effectiveness in long-term studies.
Zukünftige Richtungen
For the study of ODM-201 include the development of combination therapies, new formulations, and further studies to elucidate its mechanism of action and potential use in other types of cancer.
Synthesemethoden
ODM-201 is synthesized using a multistep process that involves the coupling reaction of 2-biphenylcarboxylic acid with 2-amino-5-cyanobenzonitrile. The resulting intermediate is then treated with a reducing agent, followed by acylation with an acid chloride to yield ODM-201. The purity of the final product is ensured through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
ODM-201 has been extensively studied for its potential use in the treatment of prostate cancer. It has shown promising results in both preclinical and clinical studies, with a favorable safety and tolerability profile. ODM-201 has been shown to inhibit the growth of prostate cancer cells and reduce the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer. It has also been shown to be effective in the treatment of castration-resistant prostate cancer, a form of prostate cancer that has become resistant to hormone therapy.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O/c21-14-16-10-4-7-13-19(16)22-20(23)18-12-6-5-11-17(18)15-8-2-1-3-9-15/h1-13H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXYCPJCGFSETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-phenylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.